molecular formula C14H24N2O2 B14915249 n-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide

n-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide

Cat. No.: B14915249
M. Wt: 252.35 g/mol
InChI Key: JOJJYFPWCCHTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond being facilitated by the coupling agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

N-[3-(cyclopentylamino)-3-oxopropyl]cyclopentanecarboxamide

InChI

InChI=1S/C14H24N2O2/c17-13(16-12-7-3-4-8-12)9-10-15-14(18)11-5-1-2-6-11/h11-12H,1-10H2,(H,15,18)(H,16,17)

InChI Key

JOJJYFPWCCHTEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NCCC(=O)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.